molecular formula C11H16BNO2 B1434206 (4-(1-(Cyclopropylamino)ethyl)phenyl)boronic acid CAS No. 1704073-37-9

(4-(1-(Cyclopropylamino)ethyl)phenyl)boronic acid

Cat. No.: B1434206
CAS No.: 1704073-37-9
M. Wt: 205.06 g/mol
InChI Key: CWHGYTUGGXWLFH-UHFFFAOYSA-N
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Description

(4-(1-(Cyclopropylamino)ethyl)phenyl)boronic acid is a boronic acid derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by the presence of a cyclopropylamino group attached to an ethylphenyl ring, which is further bonded to a boronic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1-(Cyclopropylamino)ethyl)phenyl)boronic acid typically involves the reaction of 4-bromoacetophenone with cyclopropylamine to form the intermediate 4-(1-(cyclopropylamino)ethyl)phenyl bromide. This intermediate is then subjected to a palladium-catalyzed borylation reaction using bis(pinacolato)diboron to yield the desired boronic acid derivative .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

(4-(1-(Cyclopropylamino)ethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Reduction: The compound can be reduced to form the corresponding boronate ester.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Palladium catalysts and bases such as potassium carbonate are typically used in Suzuki-Miyaura cross-coupling reactions.

Major Products Formed

    Oxidation: Phenol derivatives.

    Reduction: Boronate esters.

    Substitution: Biaryl compounds.

Scientific Research Applications

(4-(1-(Cyclopropylamino)ethyl)phenyl)boronic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential as a proteasome inhibitor, which could have implications in cancer therapy.

    Medicine: Explored for its potential use in the treatment of various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (4-(1-(Cyclopropylamino)ethyl)phenyl)boronic acid involves its interaction with specific molecular targets and pathways. In the context of its potential use as a proteasome inhibitor, the compound binds to the active site of the proteasome, inhibiting its activity and leading to the accumulation of ubiquitinated proteins. This can induce apoptosis in cancer cells and reduce inflammation.

Comparison with Similar Compounds

Similar Compounds

    (4-(1-(Cyclopropylamino)ethyl)phenyl)boronic acid hydrochloride: A hydrochloride salt form of the compound with similar properties and applications.

    Cyclopropylboronic acid: A simpler boronic acid derivative with a cyclopropyl group attached directly to the boronic acid moiety.

Uniqueness

This compound is unique due to the presence of both a cyclopropylamino group and an ethylphenyl ring, which confer specific chemical and biological properties. This combination of functional groups enhances its potential as a therapeutic agent and a versatile building block in organic synthesis.

Properties

IUPAC Name

[4-[1-(cyclopropylamino)ethyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO2/c1-8(13-11-6-7-11)9-2-4-10(5-3-9)12(14)15/h2-5,8,11,13-15H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWHGYTUGGXWLFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(C)NC2CC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601211626
Record name Boronic acid, B-[4-[1-(cyclopropylamino)ethyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601211626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704073-37-9
Record name Boronic acid, B-[4-[1-(cyclopropylamino)ethyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704073-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[4-[1-(cyclopropylamino)ethyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601211626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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